1-[(3-Hydroxypropyl)amino]anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon known for its significant photophysical and photochemical properties. The compound features a hydroxypropylamino group attached to the anthracene core at the 9,10-dione positions, which enhances its chemical reactivity and potential applications in various scientific fields. This compound is classified under anthraquinone derivatives and is notable for its vibrant color and utility in dye chemistry, as well as in biological research due to its interactions with biological molecules.
The synthesis of 1-[(3-Hydroxypropyl)amino]anthracene-9,10-dione typically involves several key steps:
Industrial methods often employ large-scale oxidation processes, such as gas-phase fixed-bed oxidation or liquid-phase oxidation, to produce anthracene-9,10-dione, which is then further functionalized to yield the target compound. The oxidation process typically involves controlled conditions to ensure high yield and purity of the product .
The molecular formula for 1-[(3-Hydroxypropyl)amino]anthracene-9,10-dione is , with a molecular weight of approximately 281.30 g/mol. Its structure can be represented by the following identifiers:
The compound exhibits a planar structure typical of anthracene derivatives, which facilitates intercalation into DNA and interaction with various biological targets .
1-[(3-Hydroxypropyl)amino]anthracene-9,10-dione participates in several chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction .
The mechanism of action of 1-[(3-Hydroxypropyl)amino]anthracene-9,10-dione involves multiple pathways:
The physical properties of 1-[(3-Hydroxypropyl)amino]anthracene-9,10-dione include:
Key chemical properties include:
1-[(3-Hydroxypropyl)amino]anthracene-9,10-dione has various scientific applications:
This compound exemplifies the intersection of organic chemistry and biological research, highlighting its potential across multiple scientific disciplines.
Aminoalkylamino-substituted anthraquinone derivatives represent a therapeutically significant class of functionalized 9,10-anthracenediones characterized by the presence of one or more nitrogen-linked alkyl chains attached to the planar tricyclic quinone core. These compounds have emerged as privileged scaffolds in medicinal chemistry due to their diverse bioactivities, particularly in oncology. The specific compound 1-[(3-Hydroxypropyl)amino]anthracene-9,10-dione exemplifies this structural family, featuring a primary amino group at the C1 position conjugated through a propyl spacer terminated with a hydrophilic hydroxyl moiety. This molecular architecture facilitates critical interactions with biological targets while balancing lipophilicity and aqueous solubility—a key determinant in drug development. Scientific interest in these derivatives stems from their mechanism-driven biological activities, especially their ability to interfere with essential nucleic acid processes in diseased cells, positioning them as valuable templates for anticancer drug discovery [1] [7].
Functionally substituted 9,10-anthracenediones are systematically classified according to the nature, position, and number of their substituents on the anthracene-9,10-dione core. 1-[(3-Hydroxypropyl)amino]anthracene-9,10-dione belongs to the monosubstituted subclass, distinguished by a single aminoalkyl side chain at the C1 position, contrasting with clinically established disubstituted agents like mitoxantrone (1,4-bis[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione) that feature symmetrical substitutions at both C1 and C4 positions [1] [4]. This monosubstitution pattern reduces molecular symmetry while potentially altering DNA-binding kinetics and selectivity.
The compound further falls into the hydroxyalkylamino structural category due to its terminal 3-hydroxypropyl group—a critical pharmacophoric element that enhances water solubility and influences pharmacokinetic behavior. Additional structural diversity within anthracenediones includes:
Table 1: Structural Classification of Key Anthracenedione Derivatives
| Substitution Pattern | Representative Compound | Key Structural Features | Biological Implications | |
|---|---|---|---|---|
| Monosubstituted | 1-[(3-Hydroxypropyl)amino]anthracene-9,10-dione | Single C1 aminoalkyl chain with terminal OH | Selective topoisomerase inhibition; moderate intercalation | |
| Disubstituted (1,4-) | Mitoxantrone | Symmetric bis-aminoethylhydroxy chains | Strong DNA intercalation; topoisomerase II poisoning | |
| Diaza-Substituted | 1,4-Bis(methylamino)-2,3-diaza-anthraquinone | N atoms at positions 2,3 altering ring electronics | Enhanced DNA groove binding; altered redox cycling | |
| Natural Product Derivatives | Marine fungal anthraquinones | Varied oxygenation patterns (e.g., chrysophanol) | Diverse anticancer/antimicrobial activities | [2] |
The hydroxyalkylamino side chain in 1-[(3-Hydroxypropyl)amino]anthracene-9,10-dione is not merely a solubilizing appendage but a crucial determinant of its biological interactions. The terminal hydroxyl group engages in hydrogen bonding with DNA backbone phosphate groups and amino acid residues in enzymatic targets like topoisomerase II, augmenting the intercalative binding driven by the planar anthraquinone core [1] [7]. This dual binding mode—intercalation plus side-chain stabilization—underpins the compound’s ability to induce DNA strand breaks and impede topoisomerase-mediated DNA repair, a mechanism validated for related anthraquinones like mitoxantrone [1].
Physicochemically, the C3 hydroxypropyl spacer balances lipophilicity and hydrophilicity. The hydroxyl group confers water solubility essential for cellular uptake and systemic distribution, while the propyl segment provides sufficient length for optimal positioning within the DNA minor groove or enzyme active sites. This balance directly influences bioavailability; derivatives with excessively short chains (e.g., 2-hydroxyethyl) or non-polar substituents exhibit reduced cellular penetration and suboptimal target engagement. Evidence indicates that side-chain length modulates potency: Compounds with C3–C4 spacers demonstrate superior cytotoxicity compared to C2 analogues in leukemia cell lines, likely due to optimized spatial orientation for interacting with topoisomerase II/DNA complexes [3] [7].
Table 2: Impact of Side Chain Variations on Anthraquinone Bioactivity
| Side Chain Structure | Representative Compound | Log P (Predicted) | Key Biological Effects | |
|---|---|---|---|---|
| -NH-(CH₂)₃-OH | 1-[(3-Hydroxypropyl)amino]anthracene-9,10-dione | ~2.1 | Moderate DNA affinity; topoisomerase II inhibition; redox cycling | |
| -NH-(CH₂)₂-N(CH₃)₂ | Amino-Demethylmitoxantrone | ~1.8 | Strong intercalation; potent topoisomerase II poisoning | |
| -NH-CH₂-COOH | Tyrosinyl-anthraquinone conjugates | ~0.9 | Enhanced sequence specificity; reduced cytotoxicity | [1] |
| -NH-(CH₂)₃-N⁺(CH₃)₃ (Quaternary) | Cationic anthraquinones | ~-0.5 | Electrostatic DNA backbone attraction; nucleus accumulation | [7] |
The evolution of anthracenedione anticancer agents began with the serendipitous discovery of mitoxantrone’s efficacy in the 1980s, which established the therapeutic value of symmetric bis-hydroxyalkylaminoanthraquinones in breast cancer and leukemia [1]. This spurred systematic exploration of side-chain modifications to mitigate cardiotoxicity and improve therapeutic indices. 1-[(3-Hydroxypropyl)amino]anthracene-9,10-dione emerged from efforts to develop asymmetric and monosubstituted analogues, hypothesizing that reduced structural complexity might retain efficacy while diminishing off-target effects [7]. Early synthetic campaigns focused on alkylaminoanthraquinones with terminal hydroxyls or solubilizing groups, revealing that monosubstituted derivatives retained significant topoisomerase II inhibition despite weaker DNA binding than bis-substituted counterparts.
Significant research gaps persist:
Recent advancements include the synthesis of tyrosine-conjugated anthraquinones probing chirality effects on bioactivity and nanoparticle formulations to overcome solubility limitations [1] [2]. Nevertheless, the translational potential of 1-[(3-Hydroxypropyl)amino]anthracene-9,10-dione and congeners necessitates addressing these gaps through integrated medicinal chemistry and mechanistic biology approaches.
CAS No.: 1180-25-2
CAS No.: 193-98-6
CAS No.: 19059-68-8
CAS No.: 73545-11-6
CAS No.: 194-03-6